6-Methyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
This compound belongs to the tetrahydrothieno[2,3-c]pyridine class, characterized by a fused thiophene-pyridine core. The structure includes a 6-methyl group, a 3-phenoxybenzamido substituent at position 2, and a carboxamide group at position 3, with a hydrochloride salt enhancing solubility . Its design likely targets modulation of receptor interactions, given structural similarities to adenosine receptor modulators (e.g., 2-amino-3-benzoylthiophenes) .
Properties
IUPAC Name |
6-methyl-2-[(3-phenoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S.ClH/c1-25-11-10-17-18(13-25)29-22(19(17)20(23)26)24-21(27)14-6-5-9-16(12-14)28-15-7-3-2-4-8-15;/h2-9,12H,10-11,13H2,1H3,(H2,23,26)(H,24,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKUPSAZRVEAHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Methyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of thieno[2,3-c]pyridine derivatives. Its chemical structure can be represented as follows:
- Molecular Formula : C17H20N2O2S·HCl
- Molecular Weight : 348.88 g/mol
- CAS Number : Not specifically listed but can be derived from related compounds.
Structural Features
The compound features:
- A tetrahydrothieno ring system.
- An amide functional group linked to a phenoxybenzene moiety.
Research indicates that compounds similar to 6-Methyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine have shown various biological activities:
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Certain thieno[2,3-c]pyridine derivatives have demonstrated cytotoxic effects on various cancer cell lines through apoptosis induction.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and pathways, suggesting potential use in treating inflammatory diseases.
Case Studies and Research Findings
- Synthesis and Evaluation :
- Antimicrobial Testing :
- Anti-inflammatory Activity :
Data Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Variations
The tetrahydrothieno[2,3-c]pyridine core is shared among analogs but differs in substituents:
Key Observations :
- In contrast, the 2-oxo-chromene substituent () adds a planar, conjugated system, which may alter electronic properties.
- Position 3 : The carboxamide group is conserved in the target and compounds, suggesting its role in hydrogen bonding. The 4-methoxyphenyl group in introduces electron-donating effects, possibly affecting solubility or metabolic stability.
Structure-Activity Relationships (SAR)
- Thiophene vs.
- Substituent Effects: 3-Phenoxybenzamido: The phenoxy group may enhance lipophilicity, improving membrane permeability. However, bulky substituents could reduce binding affinity if steric clashes occur. Trifluoromethyl (CF3) Analogs: highlights that 3-CF3 substitutions on phenyl rings maximize allosteric enhancement of adenosine A1 binding. The absence of CF3 in the target compound suggests a trade-off between bulk and electronic effects . Amino and Carbonyl Groups: The 2-amino-3-benzoylthiophene scaffold () requires a free amino hydrogen and keto carbonyl for activity. The target compound’s amide groups may mimic these features, stabilizing intramolecular hydrogen bonds critical for conformation .
Crystallographic and Physicochemical Properties
- Crystal Packing : The analog in (triclinic, P1 symmetry) exhibits a unit cell volume of 1075.2 ų, with intermolecular interactions dominated by van der Waals forces and hydrogen bonding. The target compound’s hydrochloride salt likely forms ionic interactions, altering solubility and crystallinity compared to neutral analogs .
Q & A
Q. What are the key steps in synthesizing 6-methyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride?
The synthesis typically involves multi-step organic reactions, including cyclization to form the tetrahydrothieno[2,3-c]pyridine core, followed by amidation and functional group modifications. For example:
- Step 1 : Cyclization of thiophene and pyridine precursors under controlled conditions (e.g., solvent choice, temperature) to form the fused ring system.
- Step 2 : Introduction of the 3-phenoxybenzamido group via coupling reactions (e.g., using 3-phenoxybenzoyl chloride in the presence of a base like triethylamine).
- Step 3 : Hydrochloride salt formation for stability and solubility optimization.
Key considerations include reaction time optimization (e.g., microwave-assisted synthesis to reduce duration) and purification via column chromatography or recrystallization .
Q. How can researchers confirm the purity and identity of the synthesized compound?
Analytical techniques are critical:
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and preliminary purity assessment.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H/¹³C NMR confirms structural integrity, including substituent positions and stereochemistry.
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is typical for advanced intermediates).
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
For example, NMR peaks corresponding to the tetrahydrothieno[2,3-c]pyridine core and aromatic protons from the 3-phenoxybenzamido group are diagnostic markers .
Q. What functional groups influence the compound’s reactivity in further derivatization?
The compound contains:
- Amide groups : Participate in hydrogen bonding and hydrolysis under acidic/basic conditions.
- Tetrahydrothieno[2,3-c]pyridine core : Electron-rich sulfur and nitrogen atoms enable electrophilic substitution or coordination with metal catalysts.
- Phenoxy group : Electron-donating effects stabilize intermediates in coupling reactions.
For instance, the amide linkage may require protection during subsequent reactions to prevent undesired side reactions .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for this compound?
Advanced methods include:
- Density Functional Theory (DFT) : Predicts reaction energetics and transition states for key steps (e.g., cyclization or amidation).
- Molecular Dynamics (MD) : Simulates solvent effects and conformational stability.
- Reaction Path Search Algorithms : Identifies optimal conditions (e.g., solvent polarity, temperature) to minimize byproducts.
For example, DFT can model the electronic effects of substituents on the tetrahydrothieno[2,3-c]pyridine core, guiding regioselective modifications .
Q. How to resolve contradictions in biological activity data across studies?
Strategies include:
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO-K1) and protocols (e.g., incubation time, concentration ranges).
- Metabolic Stability Testing : Evaluate if differences arise from compound degradation in vitro vs. in vivo.
- Structural-Activity Relationship (SAR) Analysis : Compare derivatives to isolate critical functional groups (e.g., the 3-phenoxybenzamido group’s role in receptor binding).
For instance, discrepancies in neuroactivity studies may stem from variations in blood-brain barrier permeability assays .
Q. What advanced spectroscopic techniques determine stereochemical configuration?
- X-ray Crystallography : Resolves absolute configuration and crystal packing effects.
- Circular Dichroism (CD) : Probes chiral centers in solution.
- NOESY NMR : Identifies spatial proximity of protons to infer 3D structure.
For example, X-ray crystallography can clarify the spatial arrangement of the 6-methyl group relative to the tetrahydrothieno[2,3-c]pyridine ring .
Q. How to design in vitro assays to evaluate the compound’s interaction with neurotransmitter systems?
- Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]GABA) to measure affinity for GABAA or NMDA receptors.
- Electrophysiology : Patch-clamp techniques assess ion channel modulation in neuronal cells.
- Calcium Imaging : Monitor intracellular Ca²⁺ flux as a proxy for receptor activation.
For example, GABAA receptor binding studies require membrane preparations from rat cortex and competitive displacement assays .
Methodological Considerations
Q. What strategies improve yield in large-scale synthesis?
- Solvent-Free Conditions : Reduce purification complexity (e.g., using neat reactions for amidation).
- Microwave-Assisted Synthesis : Accelerate cyclization steps with precise temperature control.
- Catalyst Optimization : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency.
For instance, microwave-assisted synthesis reduced reaction time for similar tetrahydrothieno[2,3-c]pyridine derivatives by 60% .
Q. How to address solubility challenges in pharmacological testing?
- Salt Formation : Hydrochloride salts improve aqueous solubility.
- Co-solvent Systems : Use DMSO/PBS mixtures for in vitro assays.
- Liposomal Encapsulation : Enhance bioavailability for in vivo studies.
For example, hydrochloride salt formation increased solubility by >50% in PBS (pH 7.4) for related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
